N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
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Overview
Description
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic organic compound with a complex structure It contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom The compound also features a chloroacetyl group and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the chloroacetyl group and the methylacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the chloroacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[®-1-(2-Bromo-acetyl)-piperidin-3-yl]-N-methyl-acetamide
- N-[®-1-(2-Fluoro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
- N-[®-1-(2-Iodo-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Uniqueness
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is unique due to the presence of the chloroacetyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from similar compounds with different halogen substituents, such as bromo, fluoro, or iodo groups.
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZJQWOBKYKJD-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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